molecular formula C9H14O2 B049338 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 119728-91-5

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No. B049338
M. Wt: 154.21 g/mol
InChI Key: NRKFVIAYPQUYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, also known as MDSD, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. MDSD is a spirocyclic compound that contains a spiro carbon atom, which makes it a versatile building block for the synthesis of various organic compounds.

Mechanism Of Action

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has been shown to exhibit a unique mechanism of action, which involves the formation of a stable spirocyclic intermediate. This intermediate can undergo various reactions, including nucleophilic addition, which makes it a versatile building block for the synthesis of various organic compounds.

Biochemical And Physiological Effects

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antifungal and antibacterial activity, which makes it a potential candidate for the development of new antimicrobial agents. 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has several advantages and limitations for lab experiments. Its unique chemical properties make it a versatile building block for the synthesis of various organic compounds. However, its high reactivity and sensitivity to air and moisture make it challenging to handle in the lab. 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene also has a short shelf-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the study of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. One potential direction is the development of new spirocyclic compounds using 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene as a building block. These compounds have shown promising results in drug discovery and development. Another potential direction is the study of the mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives, which could lead to the development of new drugs with unique modes of action. Finally, the study of the biochemical and physiological effects of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives could lead to the development of new antimicrobial and anti-inflammatory agents.

Synthesis Methods

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene can be synthesized through a multistep process involving the reaction of 2,5-dimethylfuran and formaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a spirocyclization reaction to form 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene. This method has been optimized to produce high yields of 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene with high purity.

Scientific Research Applications

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has been extensively studied for its potential application in various fields of science. It has been used as a building block for the synthesis of various organic compounds, including spirocyclic compounds, which have shown promising results in drug discovery and development. 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has also been used in the synthesis of chiral ligands, which have been shown to be effective in asymmetric catalysis.

properties

CAS RN

119728-91-5

Product Name

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h4H,2-3,5-7H2,1H3

InChI Key

NRKFVIAYPQUYTP-UHFFFAOYSA-N

SMILES

CC1=CCCCC12OCCO2

Canonical SMILES

CC1=CCCCC12OCCO2

synonyms

1,4-Dioxaspiro[4.5]dec-6-ene, 6-methyl-

Origin of Product

United States

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